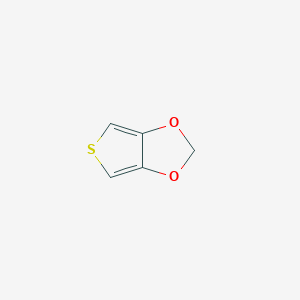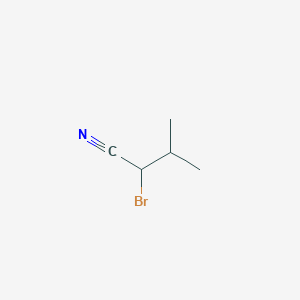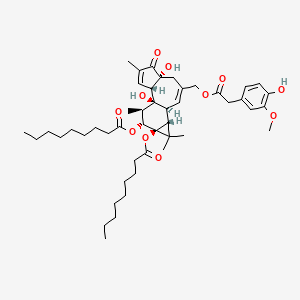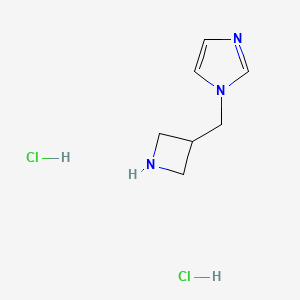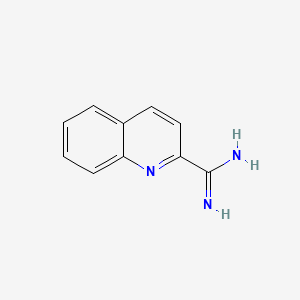
Quinoline-2-carboxamidine
Overview
Description
Quinoline-2-carboxamidine is a chemical compound with the molecular formula C10H9N3 . It is a solid substance at room temperature . It has been used in the synthesis of a series of substituted quinoline-2-carboxamides .
Physical And Chemical Properties Analysis
Quinoline-2-carboxamidine is a solid substance at room temperature . Its molecular weight is 172.19 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Quinoline Derivatives in Biological Molecules and Metal-Catalyzed Reactions
Quinoline-2-carboxylates, a subclass of quinoline derivatives, are prominent in various biologically active molecules and serve as useful ligands in metal-catalyzed reactions. A study by Gabrielli et al. (2016) presents a one-pot protocol for synthesizing these derivatives, highlighting their importance in organic chemistry and biological applications (Gabrielli et al., 2016).
Target for Treatment of Autoimmune Disease
The interaction between human S100A9 and quinoline-3-carboxamides has been identified as a focal point in controlling autoimmune diseases. This binding explains the immunomodulatory activity of this class of compounds, defining S100A9 as a novel target for treating human autoimmune diseases (Björk et al., 2009).
Radioligands for Peripheral Benzodiazepine Type Receptors
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for peripheral benzodiazepine type receptors (PBR), with relevance in positron emission tomography (PET) imaging. Matarrese et al. (2001) synthesized and evaluated these derivatives, demonstrating their potential in PBR imaging (Matarrese et al., 2001).
Sustainable Synthesis of Quinolines
A sustainable and environmentally benign synthesis of substituted quinolines has been achieved using manganese PNP pincer complexes. This process, as studied by Mastalir et al. (2016), is significant for the eco-friendly production of quinolines, which have various scientific applications (Mastalir et al., 2016).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ATM kinase. These compounds have shown efficacy in disease-relevant models, marking their significance in the field of medicinal chemistry (Degorce et al., 2016).
Mutagenicity of Quinoline Derivatives
The study of the mutagenic effects of 2-amino-3-methylimidazo[4,5-f]quinoline and its derivatives by Nagao et al. (1981) provides insights into the mutagenic properties of these compounds, which is crucial for understanding their biological effects and safety (Nagao et al., 1981).
Reversal of Established Fibrosis in Liver
Quinoline-3-carboxamides, like Paquinimod, have been shown to significantly reduce inflammation and result in the regression of fibrosis in chronic liver inflammation models. This highlights their potential in treating liver diseases (Fransén Pettersson et al., 2018).
Treatment of Secondary Progressive Multiple Sclerosis
Linomide, a quinoline-3-carboxamide, has been studied for its potential in treating secondary progressive multiple sclerosis due to its immunomodulatory properties (Karussis et al., 1996).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
Quinoline-8-carboxamides have been designed and synthesized as inhibitors of PARP-1, an important target in drug design. Their structure and inhibition potency contribute to therapeutic activities in various diseases (Lord et al., 2009).
properties
IUPAC Name |
quinoline-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWJJXPQJFXRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



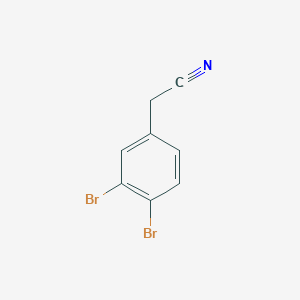
![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)
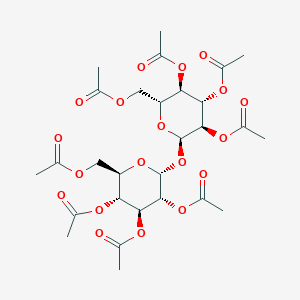

![2-[(1,2-Dimethyl-4-nitroimidazol-5-yl)amino]acetic acid](/img/structure/B3255145.png)
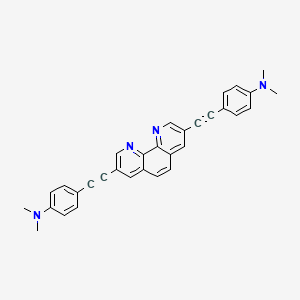
![(2S,5S)-5-(tert-Butoxycarbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B3255166.png)

